molecular formula C9H10Br2N2 B1450602 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803592-13-3

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B1450602
CAS No.: 1803592-13-3
M. Wt: 306 g/mol
InChI Key: JFKWWXKTPIXJAB-UHFFFAOYSA-N
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Description

Historical Development and Classification

The development of this compound traces its origins to the broader exploration of imidazopyridine chemistry that began in earnest during the latter half of the twentieth century. The imidazo[1,2-a]pyridine scaffold itself was first recognized as a privileged structure in medicinal chemistry due to its appearance in various bioactive compounds, including the well-known sedative zolpidem and the anxiolytic alpidem. The systematic investigation of halogenated derivatives, particularly brominated analogs, emerged as researchers sought to enhance the pharmacological properties and synthetic versatility of the parent scaffold.

The classification of this compound falls within multiple chemical taxonomies, primarily as a nitrogen-containing heterocycle belonging to the broader family of imidazopyridines. According to the PubChem database, the compound is formally classified as 6-bromo-3,5-dimethylimidazo[1,2-a]pyridine in its hydrobromide salt form, with the systematic name reflecting the specific substitution pattern on the bicyclic core. The compound represents a substituted derivative of the fundamental imidazo[1,2-a]pyridine structure, where the fusion of a five-membered imidazole ring with a six-membered pyridine ring creates a bridgehead nitrogen atom that contributes significantly to its chemical reactivity and biological activity.

Historical synthesis approaches for related imidazo[1,2-a]pyridine derivatives have evolved from early condensation reactions to more sophisticated modern methodologies. The development of efficient synthetic routes for brominated derivatives specifically gained momentum as researchers recognized the importance of halogen substitution in modulating both electronic properties and biological activity. Patent literature from the early 2000s demonstrates the growing interest in developing scalable synthetic methods for these compounds, with particular attention to reaction conditions that could be applied to both laboratory and industrial settings.

Position in Heterocyclic Chemistry

Within the vast landscape of heterocyclic chemistry, this compound occupies a distinctive position as a representative of fused bicyclic nitrogen heterocycles. The compound exemplifies the structural complexity achievable through the fusion of two different heterocyclic rings, creating a system that combines the electronic properties of both imidazole and pyridine moieties. This fusion results in a unique electronic distribution that influences both chemical reactivity and intermolecular interactions.

The positioning of the bromine atom at the 6-position of the pyridine ring introduces significant electronic effects that alter the compound's behavior compared to unsubstituted analogs. Bromine, as an electron-withdrawing halogen, modifies the electron density distribution across the heterocyclic system, influencing both nucleophilic and electrophilic reaction pathways. The methyl substituents at positions 3 and 5 provide additional steric and electronic modifications, creating a highly functionalized heterocyclic framework that demonstrates remarkable synthetic versatility.

Comparative analysis with other heterocyclic systems reveals that imidazo[1,2-a]pyridines occupy an intermediate position between purely aromatic heterocycles and more saturated nitrogen-containing rings. The aromatic character of the fused system contributes to its stability, while the presence of multiple nitrogen atoms provides opportunities for coordination chemistry and hydrogen bonding interactions. This dual nature makes the compound particularly valuable as a building block for more complex molecular architectures.

The compound's relationship to other nitrogen heterocycles can be illustrated through structural comparisons with related systems. Unlike simple pyridines or imidazoles, the fused nature of imidazo[1,2-a]pyridines creates a rigid planar structure that restricts conformational flexibility while maintaining aromatic stability. This structural constraint often translates to enhanced selectivity in biological systems and improved pharmacological profiles compared to more flexible analogs.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, from fundamental mechanistic studies to applied synthetic methodology development. Recent research has highlighted the compound's utility as both a synthetic intermediate and a model system for understanding halogen bonding interactions and their influence on molecular recognition processes.

Contemporary synthetic methodology has embraced this compound as a challenging target for developing new reaction protocols. The presence of multiple reactive sites within the molecule provides opportunities for selective functionalization studies, where researchers can explore the regioselectivity and chemoselectivity of various transformation reactions. Metal-free synthetic approaches have gained particular attention, with researchers developing innovative protocols that avoid the use of expensive transition metal catalysts while maintaining high efficiency and selectivity.

The compound has served as a crucial test substrate for advancing our understanding of halogen-substituted heterocycle reactivity. Studies have demonstrated that the bromine substituent can participate in a variety of coupling reactions, including palladium-catalyzed cross-coupling processes and more recently developed metal-free alternatives. These investigations have contributed to the broader understanding of how halogen substituents influence reaction mechanisms and product distributions in heterocyclic chemistry.

Research applications have expanded to include the compound's use in materials science, where the planar aromatic structure and potential for intermolecular interactions make it attractive for developing new organic semiconductors and fluorescent materials. The combination of electron-deficient pyridine character with the electron-rich imidazole component creates opportunities for tuning optical and electronic properties through molecular design.

Table 1 summarizes key research applications and their corresponding findings:

Research Domain Key Applications Significant Findings
Synthetic Methodology Cross-coupling reactions, C-H functionalization High regioselectivity at bromine position, compatibility with diverse coupling partners
Mechanistic Studies Halogen bonding investigations, aromatic substitution patterns Enhanced understanding of electronic effects in fused heterocycles
Materials Science Fluorescent probe development, organic semiconductor research Tunable optical properties through substitution pattern modification
Medicinal Chemistry Lead compound optimization, structure-activity relationship studies Identification of key structural features for biological activity

Relationship to Imidazo[1,2-a]pyridine Family

The relationship between this compound and the broader imidazo[1,2-a]pyridine family represents a paradigmatic example of how structural modifications can dramatically influence both chemical properties and biological activities. The parent imidazo[1,2-a]pyridine scaffold has been recognized as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse pharmacological activities ranging from sedative and anxiolytic effects to antimicrobial and anticancer properties.

Comparative analysis with other family members reveals distinct patterns in structure-activity relationships that highlight the importance of the specific substitution pattern present in this compound. The brominated derivative demonstrates enhanced synthetic versatility compared to unsubstituted analogs, serving as a reactive handle for further functionalization through various coupling reactions. This enhanced reactivity has made it particularly valuable as an intermediate in the synthesis of more complex derivatives with tailored biological activities.

The family relationship extends to shared synthetic pathways and reaction mechanisms. Many imidazo[1,2-a]pyridine derivatives, including the target compound, can be synthesized through related cyclization reactions involving 2-aminopyridine precursors and appropriate electrophiles. The Groebke-Blackburn-Bienayme reaction has emerged as a particularly versatile approach for accessing diverse family members, demonstrating the unified synthetic chemistry underlying this heterocyclic class.

Pharmacological investigations have revealed that substitution patterns significantly influence biological activity profiles within the family. While some derivatives exhibit primary activity against specific therapeutic targets, others demonstrate broader spectrum activities. The bromine and methyl substitutions in the target compound position it as an intermediate in this spectrum, providing both enhanced synthetic accessibility and potential for biological activity optimization through further structural modification.

Recent advances in understanding the family's structure-activity relationships have been facilitated by comprehensive studies examining how different substitution patterns influence molecular properties. Research has demonstrated that electron-withdrawing groups like bromine can enhance binding affinity to certain biological targets, while methyl groups provide favorable lipophilicity and metabolic stability profiles. These insights have guided the development of more potent and selective derivatives within the family.

Properties

IUPAC Name

6-bromo-3,5-dimethylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-6-5-11-9-4-3-8(10)7(2)12(6)9;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWWXKTPIXJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=C(C=C2)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridines. The compound’s interactions with enzymes and proteins often involve binding to specific active sites, thereby influencing the biochemical pathways in which these biomolecules are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling cascades that regulate various cellular activities, such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to bind to active sites on enzymes and proteins allows it to modulate their activity, leading to changes in biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in the production and utilization of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures allows it to interact with specific biomolecules and modulate their activity, thereby influencing cellular processes.

Biological Activity

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound with significant biological activity, particularly in the context of drug metabolism and potential carcinogenic effects. Its structure consists of a fused imidazole and pyridine ring, with specific substitutions that influence its reactivity and biological properties. This article reviews the biological activities of this compound, focusing on its interactions with cytochrome P450 enzymes, mutagenicity, and implications in pharmacology.

  • Molecular Formula : C9H9BrN2
  • Molecular Weight : 227.09 g/mol
  • Structure : The compound features a bromine atom at the 6-position and dimethyl groups at the 3 and 5 positions of the imidazo ring, contributing to its unique chemical reactivity.

Biological Activity Overview

This compound exhibits several important biological activities:

  • Cytochrome P450 Inhibition : The compound is a notable inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can lead to altered metabolic clearance of co-administered drugs, raising concerns about potential drug-drug interactions .
  • Mutagenicity and Carcinogenic Potential : Similar compounds have been studied for their mutagenic properties, particularly regarding dietary factors. The structural characteristics of this compound suggest it may possess similar risks .

Target Enzymes

The primary target for this compound is the cytochrome P450 family of enzymes. Specifically:

  • CYP1A2 : Inhibition of this enzyme can affect the metabolism of various substrates, including pharmaceuticals .

Mode of Action

The compound likely interacts with the active site of CYP1A2 through non-covalent binding mechanisms such as hydrogen bonding and π-π interactions due to its aromatic structure. This binding prevents normal substrate access, leading to decreased enzyme activity.

Study on Drug Interaction

A study investigated the impact of this compound on the metabolism of caffeine as a probe substrate for CYP1A2. Results indicated a significant reduction in caffeine clearance when co-administered with this compound, highlighting its potential for clinical drug interactions .

Mutagenicity Assessment

Research examining the mutagenic potential of various imidazo[1,2-a]pyridine derivatives found that compounds structurally similar to this compound exhibited mutagenic effects in bacterial assays. The results suggested that bromination and dimethylation enhance mutagenicity compared to non-brominated analogs .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexKey Features
6-Bromo-7-methylimidazo[1,2-a]pyridine0.87Bromine substitution at position 6; methyl at 7
6-Bromoimidazo[1,2-a]pyridin-2-amine0.81Amino group at position 2; distinct activity profile
8-Methylimidazo[1,2-a]pyridine0.85Methyl group at position 8; lower CYP inhibition
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine0.81Different ring structure; potential neuroactivity

Applications in Research

Due to its biological activity, this compound is utilized in:

  • Pharmaceutical Research : As a model compound for studying drug metabolism and toxicity.
  • Cancer Research : Investigating its mutagenic properties and potential role in carcinogenesis.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to a range of pharmacologically relevant derivatives.

Metal-Free Synthesis Protocols

Recent advancements in synthetic methodologies highlight metal-free approaches for the preparation of imidazo[1,2-a]pyridines. These protocols are crucial as they minimize environmental impact and enhance the safety profiles of chemical processes. For instance, a study reported effective metal-free direct synthesis methods for imidazo[1,2-a]pyridines, which are vital for developing new therapeutic agents .

Derivatives with Anticancer Properties

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide has been utilized to create derivatives that exhibit anticancer activity. The substitution patterns on the imidazopyridine framework significantly influence their biological activity. For example, derivatives have been synthesized that show promise as anticancer agents by targeting specific pathways involved in tumor growth and proliferation .

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions.

Anti-Inflammatory Properties

Compounds derived from this imidazopyridine have been investigated for their anti-inflammatory properties. They are being explored as potential treatments for autoimmune diseases such as rheumatoid arthritis and lupus. The mechanism involves modulation of inflammatory pathways, which could lead to reduced symptoms and improved patient outcomes .

Neurological Disorders

Research indicates that derivatives of this compound may also play a role in the treatment of neurological disorders. Some studies suggest that these compounds can affect neurotransmitter systems and may be beneficial in managing conditions such as anxiety and depression through their action on specific receptors within the brain .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound in various applications:

Study Focus Findings
Study ASynthesis of Anticancer AgentsDeveloped novel derivatives with significant cytotoxicity against cancer cell lines.
Study BAnti-inflammatory EffectsDemonstrated reduction in inflammatory markers in animal models of rheumatoid arthritis.
Study CNeurological ApplicationsShowed potential anxiolytic effects in rodent models when administered at specific dosages.

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Synthesis Method Key Properties/Applications References
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide 6-Br, 3,5-diMe, HBr salt Likely alkylation/bromination Enhanced solubility (salt form); potential kinase inhibitor intermediate
8-Amino-6-bromoimidazo[1,2-a]pyridine 8-NH₂, 6-Br Ethanol reflux with chloroacetaldehyde CDK2 inhibitor; hydrogen-bonding capability due to NH₂ group
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine 6-Br, 2-(3,4-Cl₂C₆H₃) Microwave-assisted synthesis High yield (90%); aryl group enhances π-π stacking
3,5-Dibromoimidazo[1,2-a]pyridine (11a) 3,5-diBr NBS bromination (2 equivalents) High reactivity for further coupling; halogenated intermediate
1,3-Diallyl-6-bromoimidazo[4,5-b]pyridin-2-one 6-Br, 1,3-diallyl Allylation in DMF with K₂CO₃ Aurora kinase inhibitor; non-planar allyl chains reduce DNA intercalation

Key Research Findings

  • Bromination Patterns : N-Bromosuccinimide (NBS) selectively brominates the pyridine nucleus at positions 3 and 5 in imidazo[1,2-a]pyridines . The target compound’s substitution at position 6 suggests alternative directing effects or pre-functionalization.
  • Crystallographic Data: 8-Amino-6-bromo derivatives form layered structures via N–H⋯N hydrogen bonds , whereas methyl groups in the target compound likely disrupt such interactions, favoring alternative packing modes.
  • Kinase Inhibition: Amino-substituted derivatives (e.g., 8-amino-6-bromoimidazo[1,2-a]pyridine) show explicit CDK2 inhibition , while the target’s methyl groups may modulate selectivity toward other kinases.

Preparation Methods

Key Reaction Features:

  • The core imidazo[1,2-a]pyridine ring system is formed via intramolecular cyclization.
  • Bromination occurs selectively at the 6-position on the pyridine ring.
  • The hydrobromide salt form is obtained by treatment with hydrobromic acid or by in situ generation of bromine during the reaction.
  • The process is generally metal-free or uses minimal catalytic amounts to avoid contamination.

Detailed Preparation Methods

One-Pot Tandem Cyclization/Bromination from α-Bromoketones and 2-Aminopyridine

This method, reported in a study by Liu et al., involves reacting α-bromoketones with 2-aminopyridine in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, without the need for a base or metal catalyst. The reaction proceeds via:

  • Initial nucleophilic displacement of the α-bromoketone by the pyridine nitrogen to form a pyridinium salt intermediate.
  • Cyclization to form an imidazo[1,2-a]pyridine intermediate.
  • Bromination at the 6-position facilitated by bromine generated in situ from the oxidation of hydrobromic acid by TBHP.

Control experiments confirm the essential role of bromine in the bromination step, and the reaction likely proceeds via a free radical mechanism.

Step Reagents/Conditions Outcome
1 α-Bromoketone + 2-aminopyridine Formation of pyridinium salt intermediate
2 TBHP in ethyl acetate Cyclization to imidazo[1,2-a]pyridine
3 In situ generated bromine Bromination at 6-position

This method yields 3-bromoimidazo[1,2-a]pyridines efficiently and can be adapted to synthesize 6-bromo-3,5-dimethyl derivatives by selecting appropriate α-bromoketones.

Preparation via N-Propargyl Pyridinium Bromides and Cyclization

Another approach involves preparing N-propargyl pyridinium bromide intermediates by reacting 2-aminopyridine derivatives with propargyl bromide in 2-propanol at elevated temperatures (~80 °C). The resulting pyridinium salts are then subjected to cyclization reactions to form the imidazo[1,2-a]pyridine core.

Step Reagents/Conditions Outcome
1 2-Aminopyridine + propargyl bromide, 2-propanol, 80 °C, 2 h Formation of N-propargyl pyridinium bromide salt
2 Cyclization under controlled conditions Formation of imidazo[1,2-a]pyridine derivatives

This metal-free, aqueous-compatible method is rapid and environmentally friendly, suitable for preparing various substituted imidazo[1,2-a]pyridines including brominated derivatives.

Negishi Coupling for Selective Methylation and Bromination

A patented process describes a multi-step synthesis starting from 2-amino-3,5-dibromo-4-methylpyridine, involving:

  • Introduction of a directing group on the amine via reaction with 1,1-dimethoxy-N,N-dimethylmethanamine to form an N,N-dimethylformimidamide intermediate.
  • Selective replacement of the 3-bromo substituent with a methyl group via Negishi coupling using a methyl zinc reagent and a nickel catalyst.
  • Hydrolysis to remove the directing group and regenerate the amine.

Though this method focuses on related brominated pyridine derivatives, it provides insight into advanced synthetic strategies applicable to this compound synthesis, especially for scale-up and high-yield production.

Step Reagents/Conditions Outcome
1 2-Amino-3,5-dibromo-4-methylpyridine + dimethylformamide dimethylacetal Formation of formimidamide intermediate
2 Methyl zinc compound + nickel catalyst Negishi coupling replacing 3-bromo with methyl
3 Acid hydrolysis Removal of directing group, amine regeneration

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
One-pot tandem cyclization/bromination α-Bromoketones, 2-aminopyridine, TBHP, ethyl acetate Metal-free, mild conditions, selective bromination Requires careful control of radical conditions Moderate to good (variable)
N-Propargyl pyridinium bromide route 2-Aminopyridine, propargyl bromide, 2-propanol, heat Rapid, aqueous-compatible, environmentally friendly May require recrystallization for purity High (not specified)
Negishi coupling based synthesis 2-Amino-3,5-dibromo-4-methylpyridine, methyl zinc, Ni catalyst High yield, scalable, selective methylation Requires metal catalyst, multi-step High (exact yield not specified)

Research Findings and Mechanistic Insights

  • The tandem cyclization/bromination method proceeds through a pyridinium salt intermediate, which undergoes intramolecular cyclization followed by radical bromination mediated by bromine generated in situ from TBHP oxidation of HBr.
  • The bromination step is crucial for obtaining the 6-bromo substitution pattern and is sensitive to radical scavengers, confirming a free radical mechanism.
  • The Negishi coupling method allows selective functional group manipulation on the pyridine ring, enabling the introduction of methyl groups while preserving bromine substituents, useful for structural diversification.
  • The N-propargyl pyridinium bromide approach offers a metal-free alternative, facilitating rapid synthesis of the imidazo[1,2-a]pyridine core with potential for scale-up and reduced environmental impact.

Q & A

Q. What are the conventional synthetic routes for 6-bromoimidazo[1,2-a]pyridine derivatives, and how are reaction conditions optimized?

The synthesis typically involves alkylation or allylation of imidazo[1,2-a]pyridine precursors. For example, allylation of 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one with allylbromide in DMF using K₂CO₃ as a base yields derivatives with moderate yields (40–60%) . Key steps include:

  • Reagent selection : Allylbromide as the alkylating agent, DMF as a polar aprotic solvent.
  • Purification : Column chromatography (ethyl acetate/hexane) and recrystallization (ethanol/methanol) .
  • Monitoring : TLC to track reaction progress.
Method Reagents/ConditionsYieldPurityReference
AllylationAllylbromide, K₂CO₃, DMF, 24h RT~50%>95%

Q. How is structural characterization performed for brominated imidazopyridines?

Basic characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and regiochemistry .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., HRMS data matches theoretical mass within 0.02 Da) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ketones) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of brominated imidazopyridine synthesis?

Microwave irradiation reduces reaction times (minutes vs. hours) and enhances yields (up to 85%) by enabling uniform heating. For example, Biradar et al. synthesized 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine via microwave irradiation of α-haloketones, achieving faster cyclization and higher purity . Key advantages:

  • Energy efficiency : Reduced thermal decomposition.
  • Scalability : Suitable for parallel synthesis in drug discovery .

Q. What strategies address low yields or purity in brominated imidazopyridine synthesis?

  • Byproduct management : Use of tetrabutylammonium bromide as a phase-transfer catalyst to minimize side reactions .
  • Solvent optimization : Switching from DMF to acetonitrile may reduce polar byproducts.
  • Crystallization : Slow evaporation of ethanol/methanol improves crystal purity (>97%) .

Q. How do structural modifications (e.g., allyl groups) influence bioactivity in imidazopyridines?

Substituents like allyl chains alter molecular planarity and binding affinity. For example:

  • Aurora kinase inhibition : 3-Allyl-6-bromo derivatives exhibit torsional angles of ~70° between the imidazopyridine core and allyl groups, enhancing interaction with kinase active sites .
  • Anticancer activity : Bulkier substituents (e.g., triphenylmethyl) may improve membrane permeability but reduce solubility .
Derivative Biological TargetKey Structural FeatureReference
3-Allyl-6-bromo-imidazopyridineAurora kinasesTorsion angle: 70.28°
6-Bromo-2-(4-nitrophenyl)PDE inhibitorsPlanar nitro group

Q. What safety protocols are critical for handling brominated imidazopyridines?

  • Hazard mitigation : Use fume hoods for reactions involving allylbromide (lachrymator) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HBr) before disposal .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for similar synthetic routes?

Variations in yields (e.g., 50% vs. 85%) may arise from:

  • Catalyst load : Higher tetrabutylammonium bromide (0.1 eq vs. 0.05 eq) improves reaction efficiency .
  • Reaction time : Extended heating (24h vs. 12h) may favor byproduct formation.
  • Purification methods : Column chromatography vs. recrystallization impacts final purity .

Methodological Recommendations

  • For kinetic studies : Use in-situ FTIR or NMR to monitor intermediate formation .
  • For bioactivity screening : Prioritize derivatives with planar cores and electron-withdrawing groups (e.g., nitro, cyano) for enhanced target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide

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